![molecular formula C12H15IN2O2 B1391912 1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1228665-79-9](/img/structure/B1391912.png)
1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
Overview
Description
Synthesis Analysis
The synthesis of pyrido[2,3-b][1,4]oxazine compounds has been widely studied due to their special biological activity . The commonly used method for synthesizing these compounds involves the Mannich reaction using phenol, primary amine, and aldehyde as raw materials . Another important method involves the condensation of ortho-aminomethylphenol with aldehyde or ketone under the catalysis of SnCl4, Me, SiCl, etc .Molecular Structure Analysis
The molecular structure of the compound is represented by the SMILES stringIc1ccc2NCCOc2n1
. The empirical formula is C7H7IN2O and the molecular weight is 262.05 . Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 262.05 . The compound’s InChI key isJMOGCZVMMIYNOX-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Reactivity
The compound "1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one" shares a structural similarity with 1,2-oxazines, which are synthesized via dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. These are obtained from the cyclization of 3-acyl-1-nitrosopent-1-en-4-ones by heating with urea in boiling methanol or ethanol. The synthesis pathways and the importance of the resulting oxazinium salts as electrophiles are highlighted, emphasizing their role in various reactions and as chiral synthons (Sainsbury, 1991).
Chemical Properties and Applications
The compound belongs to a class of compounds that have extensive applications in various fields, such as pharmaceuticals and agrochemicals. The chemical reactivity, synthesis methods, and applications of similar compounds, like hydroxycoumarins, are well-documented. These compounds serve as precursors in several industries and are known for their significant chemical, photochemical, and biological properties. The synthesis pathways of these compounds are versatile, involving different starting materials and yielding a variety of heterocyclic compounds (Yoda, 2020).
Mechanism of Action
Target of Action
The primary target of 1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one is the metabotropic glutamate receptor 5 (mGlu5) . This receptor plays a crucial role in the central nervous system, influencing various physiological processes such as learning, memory, and pain perception.
Mode of Action
This compound acts as a reagent in the preparation of heteroaryl allosteric modulators of mGlu5 . Allosteric modulators work by binding to a site on the receptor that is distinct from the active site. This binding can enhance or inhibit the receptor’s response to its ligand, providing a mechanism for fine-tuning receptor activity.
properties
IUPAC Name |
1-(6-iodo-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2O2/c1-12(2,3)11(16)15-6-7-17-10-8(15)4-5-9(13)14-10/h4-5H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRLYMRYNIFQRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCOC2=C1C=CC(=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501133803 | |
Record name | 1-(2,3-Dihydro-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethyl-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501133803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one | |
CAS RN |
1228665-79-9 | |
Record name | 1-(2,3-Dihydro-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,3-Dihydro-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethyl-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501133803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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